

FD-1080: A Technical Guide to its Applications in Biomedical Research

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Compound of Interest

Compound Name: FD-1080
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For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a heptamethine cyanine dye that has emerged as a significant tool in biomedical research.[1] Its prominence stems from its unique photophysical properties as a small-molecule fluorophore operating within the second near-infrared (NIR-II) window, with excitation and emission maxima at approximately 1064 nm and 1080 nm, respectively.[2][3] This spectral range is advantageous for in vivo studies as it minimizes tissue autofluorescence and light scattering, allowing for deeper tissue penetration and higher-resolution imaging compared to traditional visible and NIR-I fluorophores.[3][4] This guide provides a comprehensive overview of **FD-1080**'s applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its integration into advanced biomedical research.

Core Properties and Quantitative Data

The utility of **FD-1080** in biomedical imaging is underpinned by its distinct photophysical characteristics. A summary of its key quantitative properties is presented below.

Property	Value	Source
Excitation Wavelength (λ_{ex})	~1064 nm	[2][3]
Emission Wavelength (λ_{em})	~1080 nm	[2][3]
Quantum Yield (in water)	0.31%	[3]
Quantum Yield (with Fetal Bovine Serum)	5.94%	[3][5]
Molar Mass	765.31 g/mol	[1]
Molecular Formula	C ₄₀ H ₃₈ CIN ₂ NaO ₆ S ₂	[1]

Key Applications in Biomedical Research

FD-1080's primary application lies in high-resolution, deep-tissue in vivo imaging. Its utility has been demonstrated in several key areas of biomedical research, most notably in vascular imaging and targeted cancer imaging.

High-Resolution Vascular Imaging

The ability of **FD-1080** to visualize deep-tissue vasculature with high clarity has been a significant advancement. Researchers have successfully used **FD-1080** for non-invasive imaging of the hindlimb and brain vasculature in animal models.[3] The high signal-to-background ratio in the NIR-II window allows for the clear delineation of fine vascular structures through intact skin and skull.[2] Furthermore, dynamic imaging with **FD-1080** has been employed to quantify physiological parameters such as respiratory rate by tracking the craniocaudal motion of the liver.[2][3]

Targeted Cancer Imaging and Therapy

In oncology research, **FD-1080** has been utilized as an imaging agent for targeted drug delivery systems. A notable application involves its incorporation into dual-peptide-functionalized human serum albumin (HSA) particles for targeted imaging of hepatocellular carcinoma (HCC).[6] In this system, **FD-1080** serves as the imaging component of a nanoparticle designed to specifically target glypican-3 (GPC-3), a protein overexpressed on the

surface of HCC cells.[6] This targeted approach leads to enhanced fluorescence intensity at the tumor site, enabling precise tumor localization.[6]

Beyond imaging, **FD-1080** exhibits potential as a photosensitizer in photodynamic therapy (PDT). Upon irradiation with an 808 nm laser, it has been shown to generate singlet oxygen (1O_2), a reactive oxygen species capable of inducing cancer cell death.[6] This dual functionality as both an imaging agent and a photosensitizer positions **FD-1080** as a promising candidate for "theranostics," an approach that combines diagnostics and therapeutics.

Experimental Protocols

To facilitate the practical application of **FD-1080**, detailed methodologies for key experiments are provided below.

Preparation of FD-1080-Loaded Liposomes

This protocol describes the preparation of liposomes incorporating **FD-1080**, which can be used for NIR-triggered drug release studies.

- **Component Mixture:** In a round-bottom flask, combine 0.1 mg of **FD-1080**, 20 mg of phosphatidylcholine, and 5 mg of cholesterol.[2]
- **Dissolution:** Dissolve the mixture in a 5:1 solution of chloroform/methanol. Allow the mixture to stand overnight at room temperature to ensure complete dissolution.[2]
- **Film Formation:** Dry the solution at 37°C using a rotary evaporator to form a thin, uniform liposome film on the flask wall.[2]
- **Solvent Removal:** Further dry the film with a stream of nitrogen for 5 minutes to remove any residual organic solvent.[2]
- **Hydration:** Hydrate the lipid film with the desired aqueous buffer to form the liposomal suspension.

In Vitro Cell Staining with FD-1080

This protocol outlines the steps for staining cells in suspension or adherent cultures with **FD-1080** for fluorescence microscopy or flow cytometry.

- Stock Solution Preparation: Prepare a 10 mM stock solution of **FD-1080** in DMSO. This stock solution should be stored at -20°C or -80°C and protected from light.[7]
- Working Solution Preparation: Dilute the stock solution with phosphate-buffered saline (PBS) to a working concentration of 2-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions. Sterilize the working solution by passing it through a 0.2 µm filter.[7]
- Cell Preparation:
 - Suspension Cells: Centrifuge the cells to form a pellet, discard the supernatant, and wash twice with PBS for 5 minutes each.[7]
 - Adherent Cells: Remove the culture medium and treat with trypsin to detach the cells. Centrifuge to collect the cells, remove the supernatant, and wash twice with PBS for 5 minutes each.[7]
- Staining: Add 1 mL of the **FD-1080** working solution to the prepared cells and incubate at room temperature for 10-30 minutes.[7]
- Washing: Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS for 5 minutes each.[7]
- Analysis: Resuspend the cells in 1 mL of PBS or serum-free medium for analysis by flow cytometry or fluorescence microscopy.[7]

In Vivo Imaging in a Mouse Model

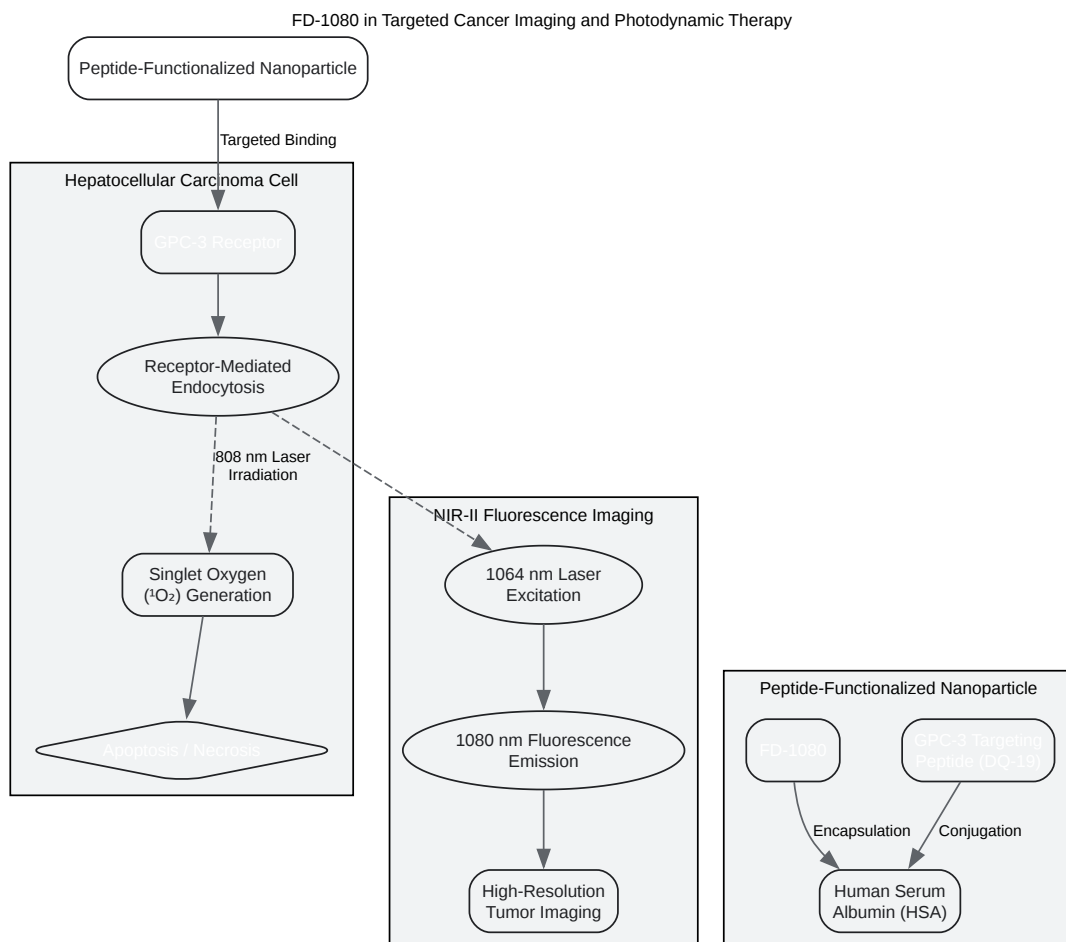
This protocol provides a general guideline for intravenous administration of **FD-1080** for in vivo imaging studies in mice.

- Working Solution Preparation: Prepare an 80 µM working solution of **FD-1080**. The formulation may vary depending on the specific study requirements.[7]
- Administration: Administer 200 µL of the 80 µM **FD-1080** working solution to the mouse via intravenous injection.[7]

- Imaging: Conduct in vivo imaging analysis 10-20 minutes post-injection using an appropriate NIR-II imaging system.[7]

Visualizing Mechanisms and Workflows

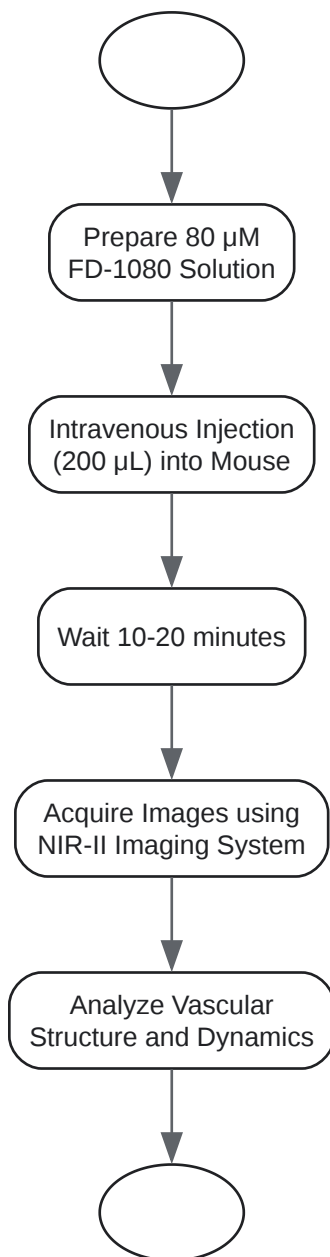
To further elucidate the applications of **FD-1080**, the following diagrams illustrate key signaling pathways and experimental workflows.



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Caption: Workflow for targeted cancer imaging and therapy using **FD-1080**.

Experimental Workflow for In Vivo Vascular Imaging with FD-1080



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Caption: Workflow for in vivo vascular imaging with **FD-1080**.

Conclusion

FD-1080 is a powerful and versatile tool for biomedical research, offering unprecedented capabilities for deep-tissue, high-resolution in vivo imaging. Its application in vascular imaging and targeted cancer theranostics demonstrates its significant potential to advance our understanding of complex biological processes and to contribute to the development of novel diagnostic and therapeutic strategies. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize **FD-1080** in their work. As research in the field of NIR-II fluorescence imaging continues to expand, the applications of **FD-1080** are expected to grow, further solidifying its role as a key enabling technology in biomedicine.

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